

Molecular Docking of ZSTK474 with PI3K: An In-depth Technical Guide

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Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of **ZSTK474** with Phosphoinositide 3-kinase (PI3K). **ZSTK474** is a potent, orally available, ATP-competitive pan-class I PI3K inhibitor that has demonstrated significant antineoplastic activity.[1][2][3] Understanding its interaction with the PI3K active site at a molecular level is crucial for the rational design of next-generation inhibitors and for optimizing its therapeutic application.

Quantitative Analysis of ZSTK474 Inhibition

ZSTK474 has been shown to inhibit all four class I PI3K isoforms (α , β , δ , and γ) with high potency.[1][2] The inhibitory activity is summarized in the tables below, presenting IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which highlight its pan-PI3K inhibitory profile with a particular potency against the PI3K δ isoform.[4][5]

Table 1: IC50 Values of **ZSTK474** against Class I PI3K Isoforms

PI3K Isoform	IC50 (nM)
PI3K α	16
PI3K β	44
PI3K δ	4.6 - 5
PI3K γ	49

Data sourced from multiple biochemical assays.
[1][5]

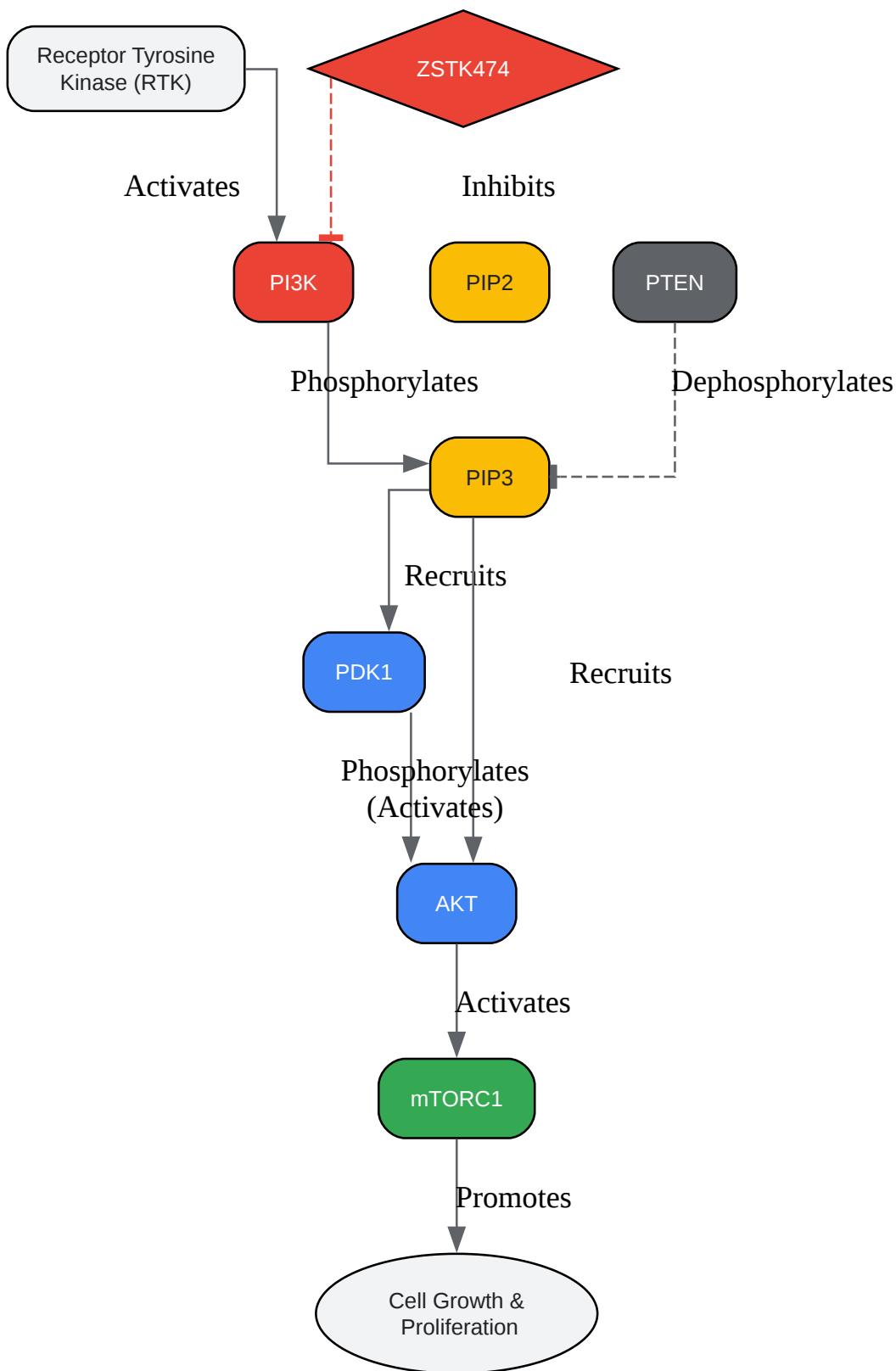
Table 2: Ki Values of **ZSTK474** against Class I PI3K Isoforms

PI3K Isoform	Ki (nM)
PI3K α	6.7
PI3K β	10.4
PI3K δ	1.8
PI3K γ	11.7

These values indicate ZSTK474 is an ATP-competitive inhibitor.[4][5][6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[7][8][9] Its dysregulation is frequently implicated in various cancers.[10] **ZSTK474** exerts its anticancer effects by inhibiting PI3K, the upstream kinase in this pathway, thereby blocking downstream signaling.[2]

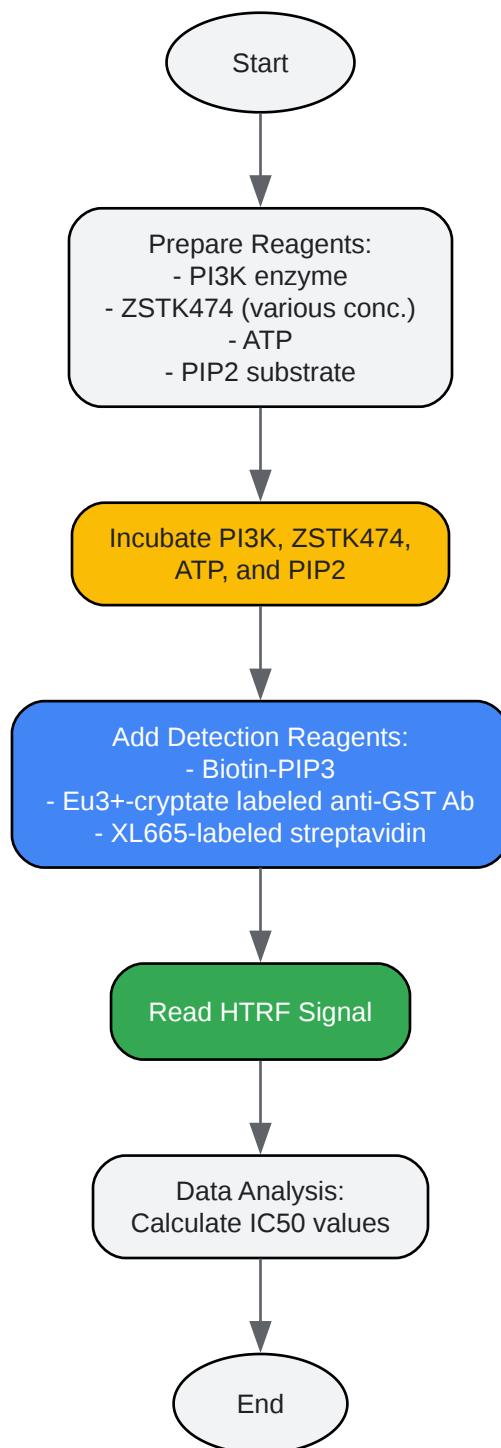
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **ZSTK474**.

Experimental Protocols

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a non-radioactive method to determine the inhibitory activity of **ZSTK474** against PI3K isoforms.



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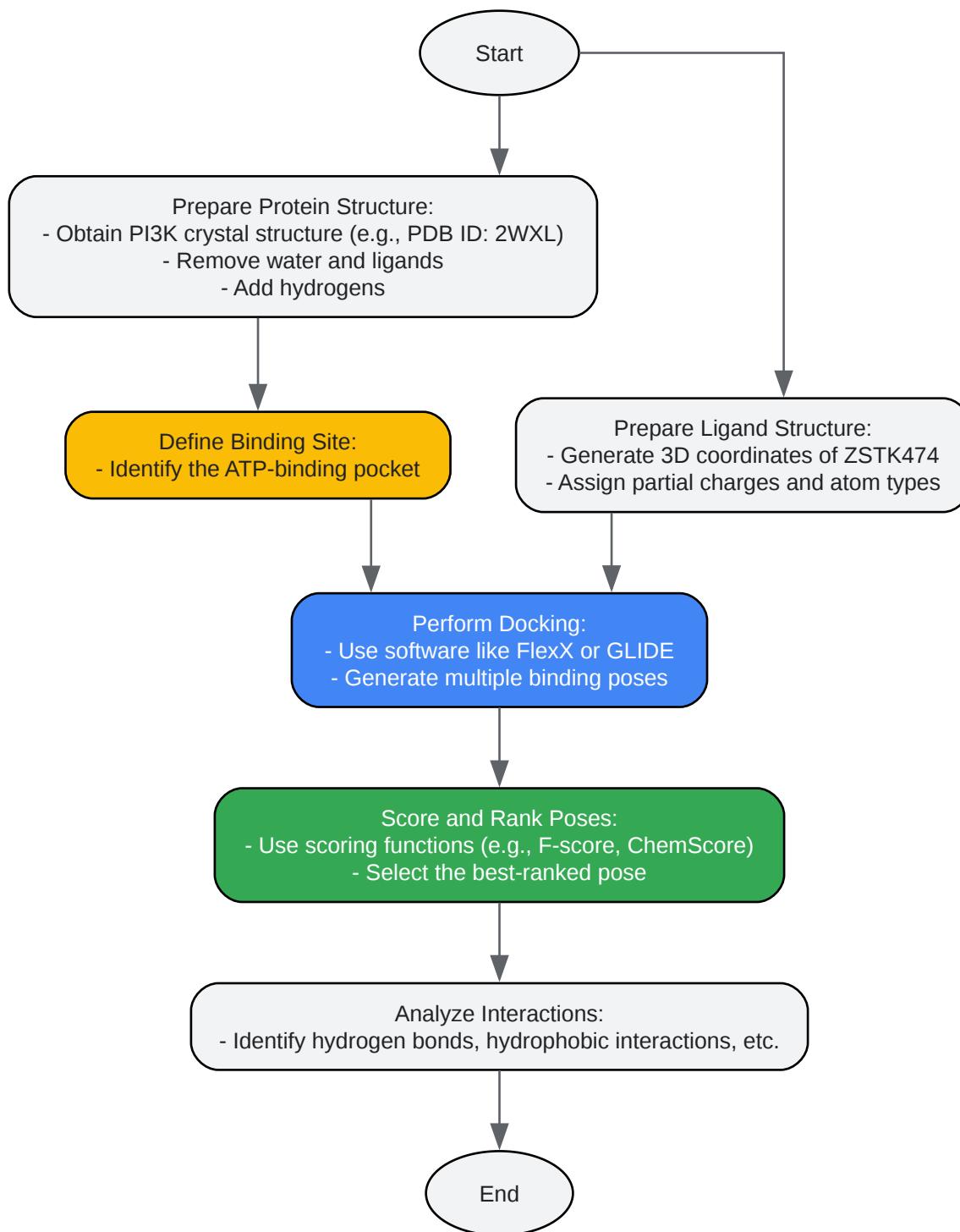
Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Methodology:

- Reaction Setup: In a 384-well plate, combine the specific PI3K isoform, varying concentrations of **ZSTK474**, and the substrate PIP2.
- Initiation: Start the kinase reaction by adding a solution of ATP.
- Incubation: Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 28°C).
- Detection: Stop the reaction and add the HTRF detection reagents. These typically include a biotinylated PIP3 tracer, a europium cryptate-labeled antibody that binds the kinase, and streptavidin-XL665.
- Signal Measurement: After a further incubation period, measure the fluorescence at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the amount of PIP3 produced.
- Data Analysis: Plot the HTRF signal against the concentration of **ZSTK474** to determine the IC50 value.

Molecular Docking of ZSTK474 into the PI3K Active Site

Computational docking studies are employed to predict the binding conformation and interactions of **ZSTK474** within the ATP-binding pocket of PI3K.



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